molecular formula C9H10N4 B1433649 (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine CAS No. 1698714-42-9

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Cat. No. B1433649
M. Wt: 174.2 g/mol
InChI Key: VFQPFVIEQJQURR-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela and A549 .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .
  • Results: Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Pharmaceutical Scaffolds

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application: This involves the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .
  • Results: The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some 1,2,4-triazole derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains .
  • Methods of Application: The antimicrobial activity of the compounds was evaluated against various Gram-positive and Gram-negative bacterial and antifungal strains .
  • Results: Among the compounds tested, several exhibited high antibacterial and antifungal activity .

Cytotoxic Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines .
  • Methods of Application: The cytotoxic activity of the synthesized compounds was evaluated using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
  • Results: The study did not provide specific results for individual compounds, but it suggests that some of the synthesized compounds showed promising cytotoxic activity .

Antifungal Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Some 1,2,4-triazole derivatives have been evaluated for their antifungal activity against various fungal strains .
  • Methods of Application: The antifungal activity of the compounds was evaluated against various fungal strains .
  • Results: Among the compounds tested, several exhibited high antifungal activity .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
  • Methods of Application: This involves the synthesis of 1,2,3-triazoles using various synthetic methodologies .
  • Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

properties

IUPAC Name

(2-phenyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPFVIEQJQURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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